
Ethyl methyl phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl phenyl phosphate is an organophosphorus compound that contains ethyl, methyl, and phenyl groups attached to a phosphate moiety
Métodos De Preparación
Ethyl methyl phenyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ethyl, methyl, and phenyl alcohols in the presence of a dehydrating agent. Another method involves the reaction of phosphorus oxychloride with ethyl, methyl, and phenyl alcohols under controlled conditions. Industrial production methods typically involve large-scale reactions using similar principles but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Ethyl methyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ethyl, methyl, or phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl methyl phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl methyl phenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The ethyl, methyl, and phenyl groups can also influence the compound’s binding affinity and specificity for different targets. The exact pathways and molecular interactions depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Ethyl methyl phenyl phosphate can be compared with other organophosphorus compounds such as:
Ethyl phenylphosphinate: Similar in structure but lacks the methyl group.
Methyl phenyl phosphate: Similar but lacks the ethyl group.
Ethyl methyl phosphate: Similar but lacks the phenyl group.
The uniqueness of this compound lies in its combination of ethyl, methyl, and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
64415-68-5 |
|---|---|
Fórmula molecular |
C9H13O4P |
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
ethyl methyl phenyl phosphate |
InChI |
InChI=1S/C9H13O4P/c1-3-12-14(10,11-2)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clave InChI |
DQAQHHDIWTUXBT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




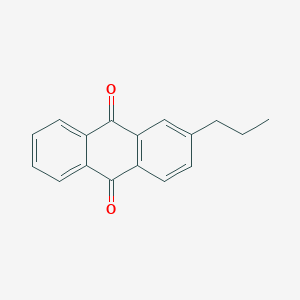
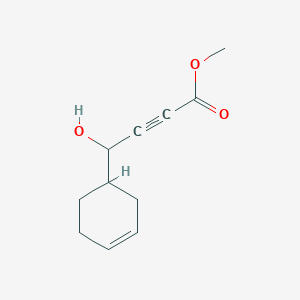
methanone](/img/structure/B14490544.png)

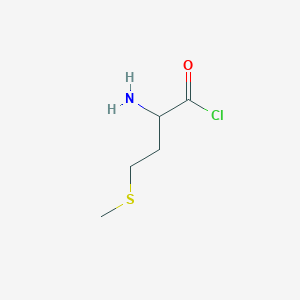

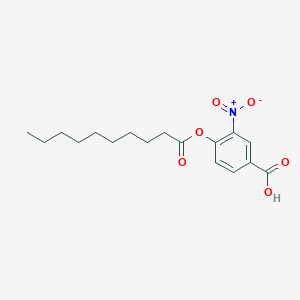
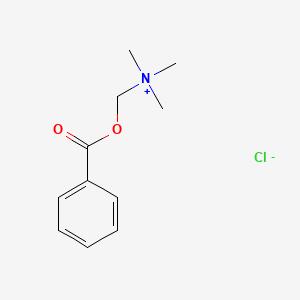
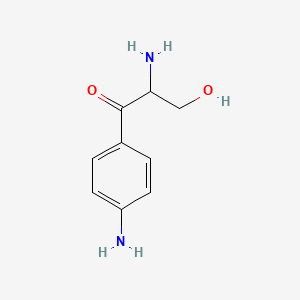
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)

